3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95
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Overview
Description
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95 is an organic cationic surfactant. It is a white solid powder with good surface activity and dispersion properties. The compound is easily soluble in water and has good wetting and lubricating properties. It also possesses certain antistatic properties .
Preparation Methods
The preparation of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE typically involves organic synthesis methods. One common synthetic route includes the reaction of dimethylvinylchlorosilane with 3-methoxypropyltrimethylchlorosilane to form an intermediate compound. This intermediate is then reacted with propane-1-sulfonic acid to yield the final product . Industrial production methods often follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts slowly with moisture or water, leading to hydrolysis.
Substitution Reactions: The presence of the trimethoxysilyl group allows for substitution reactions, particularly with nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and dispersant in various chemical processes.
Biology: The compound’s antistatic properties make it useful in biological assays and experiments where static interference needs to be minimized.
Medicine: It is explored for its potential in drug delivery systems due to its solubility and surface activity.
Industry: The compound is used in surface modification, adhesion promotion, and corrosion inhibition.
Mechanism of Action
The mechanism of action of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE involves its interaction with surfaces and interfaces. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The sulfonate group provides hydrophilicity, enhancing the compound’s solubility and dispersion in aqueous environments. These interactions are crucial for its effectiveness as a surfactant and dispersant .
Comparison with Similar Compounds
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE is unique due to its combination of a trimethoxysilyl group and a sulfonate group. Similar compounds include:
N-propyltrimethoxysilane-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine: Shares similar functional groups but may differ in specific properties and applications.
3-{[dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate, 50% in methanol: A variant with different solvent composition.
These compounds share some properties but differ in their specific applications and effectiveness in various contexts.
Properties
IUPAC Name |
3-[dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO6SSi/c1-12(2,8-6-10-19(13,14)15)9-7-11-20(16-3,17-4)18-5/h6-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQVXFIWQMDDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC[Si](OC)(OC)OC)CCCS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO6SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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